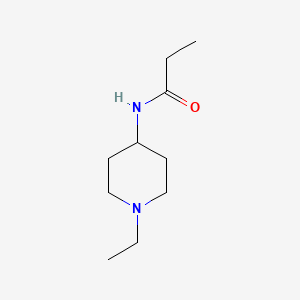

N-(1-ethylpiperidin-4-yl)propionamide

Description

N-(1-Ethylpiperidin-4-yl)propionamide is a synthetic 4-anilidopiperidine derivative characterized by a piperidine ring substituted at the 1-position with an ethyl group and at the 4-position with a propionamide moiety. This compound belongs to a class of molecules extensively studied for their opioid receptor activity, particularly as analogs of fentanyl (N-[1-(2-phenylethyl)-piperidin-4-yl]-propionamide) . Its structure features a hydrophobic ethyl group on the piperidine nitrogen and a propionamide side chain, which are critical for modulating receptor binding affinity and selectivity. Synthetically, it is prepared via nucleophilic substitution or reductive amination reactions, often involving intermediates like Boc-protected piperidines and subsequent deprotection steps . Pharmacologically, it exhibits high affinity for μ-opioid receptors, though its potency and selectivity vary depending on substituent modifications .

Properties

IUPAC Name |

N-(1-ethylpiperidin-4-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-3-10(13)11-9-5-7-12(4-2)8-6-9/h9H,3-8H2,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXPCUQLACNOZAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1CCN(CC1)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethylpiperidin-4-yl)propionamide typically involves the reaction of 1-ethylpiperidin-4-amine with propionyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(1-ethylpiperidin-4-yl)propionamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the propionamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or amides.

Reduction: Amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Opioid Receptor Modulation

N-(1-ethylpiperidin-4-yl)propionamide functions primarily as a ligand for opioid receptors, specifically the mu (μ), delta (δ), and kappa (κ) receptors. These receptors are crucial in mediating analgesic effects and are implicated in various physiological processes related to pain and addiction.

Therapeutic Uses

- Pain Management : The compound has shown promise in treating different types of pain, including chronic pain, postoperative pain, and cancer-related pain. Its affinity for the μ-opioid receptor makes it particularly effective in these contexts .

- Addiction Treatment : this compound may also be beneficial in managing opioid dependence and addiction, providing a dual action that can help alleviate withdrawal symptoms while minimizing the risk of abuse .

Pharmacological Studies

Recent pharmacological studies have focused on the synthesis of derivatives based on the this compound scaffold. These studies evaluate the binding affinities and agonist activities of these compounds at various opioid receptors.

Binding Affinity Studies

A series of derivatives were synthesized to assess their binding affinities toward μ and δ opioid receptors. For instance:

- Compounds with hydroxyl substitutions exhibited increased binding affinity towards the μ-opioid receptor, suggesting that structural modifications can enhance therapeutic efficacy .

Agonist Activity

The agonist activities of these derivatives were evaluated using various assays, indicating that certain modifications could lead to compounds with high selectivity for μ-opioid receptors while maintaining low activity at δ receptors. This selectivity is critical for reducing side effects associated with non-selective opioid agonists .

Monoamine Neurotransmitter Reuptake Inhibition

In addition to its role as an opioid receptor ligand, this compound has been investigated for its potential as a monoamine neurotransmitter reuptake inhibitor. This action can influence mood regulation and has implications for treating depression and anxiety disorders.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound derivatives in preclinical models:

Mechanism of Action

The mechanism of action of N-(1-ethylpiperidin-4-yl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or pain pathways, thereby exerting analgesic or anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substituents on the piperidine ring or the aromatic/amide groups. Below is a comparative analysis:

Pharmacological Differences

- Receptor Selectivity: Ethyl and benzyl substituents (e.g., N-(1-benzylpiperidin-4-yl) derivatives) enhance κ-opioid selectivity but reduce μ-affinity due to steric hindrance . Fluorinated aryl groups (e.g., 3,4-dichlorophenyl) improve monoamine uptake inhibition, suggesting dual opioid-serotonergic activity .

- Metabolic Stability :

Key Research Findings

- Opioid vs. Monoamine Activity: Dichlorophenyl and difluorophenyl derivatives show potent norepinephrine uptake inhibition (IC₅₀ < 1 μM), positioning them as leads for dual-action analgesics .

- Structural Flexibility : Introduction of a tetrahydronaphthalen-2-yl methyl moiety (e.g., in NeuroSearch A/S compounds) enhances μ-opioid binding by 10-fold compared to ethyl-substituted analogs .

Q & A

Q. What are the standard synthetic routes for preparing N-(1-ethylpiperidin-4-yl)propionamide and its analogs?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions. A typical approach involves: (1) Reacting a piperidine precursor (e.g., 1-ethylpiperidin-4-amine) with propionyl chloride in anhydrous dichloromethane under nitrogen atmosphere. (2) Purifying the product via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane gradient). (3) Characterizing intermediates and final products using NMR (¹H/¹³C), mass spectrometry, and elemental analysis .

- Key Considerations : Optimize reaction temperature (0–25°C) to minimize side reactions like over-acylation. Use triethylamine as a base to neutralize HCl byproducts .

Q. How can structural modifications of the piperidine ring influence the compound’s physicochemical properties?

- Methodological Answer : Substituents on the piperidine ring (e.g., ethyl, fluorophenyl) alter lipophilicity, solubility, and metabolic stability. For example:

- Ethyl group : Enhances lipophilicity (logP increases by ~0.5 units), improving blood-brain barrier penetration .

- Fluorine substituents : Increase metabolic stability by resisting cytochrome P450 oxidation .

- Experimental Validation : Compare logP values (shake-flask method) and metabolic half-lives (microsomal assays) of analogs .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regioselectivity of acylation and piperidine ring conformation (e.g., axial/equatorial substituents) .

- HPLC-PDA : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s receptor selectivity across different assays?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell type, incubation time). Mitigate by: (1) Performing orthogonal assays (e.g., radioligand binding vs. functional cAMP assays for GPCR targets) . (2) Using standardized protocols (e.g., NIH’s Psychoactive Drug Screening Program) to ensure reproducibility . (3) Applying statistical tools (e.g., two-way ANOVA) to account for inter-experimental variability .

Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?

- Methodological Answer :

- Isotere Replacement : Substitute metabolically labile groups (e.g., methyl with trifluoromethyl) .

- Prodrug Design : Mask polar groups (e.g., amide) with enzymatically cleavable esters .

- In Silico Modeling : Use tools like Schrödinger’s QikProp to predict ADME properties and guide synthesis .

Q. How do crystallographic data inform the compound’s interaction with biological targets?

- Methodological Answer : X-ray crystallography of ligand-target complexes reveals:

- Binding Pockets : Identify key residues (e.g., Tyr³²⁸ in opioid receptors) forming hydrogen bonds with the amide group .

- Conformational Flexibility : Compare piperidine ring puckering (chair vs. boat) in bound vs. unbound states .

- Experimental Workflow : Co-crystallize the compound with purified receptor proteins (e.g., μ-opioid receptor) and solve structures at 1.5–2.0 Å resolution .

Q. What methodologies assess the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; quantify degradation via LC-MS .

- Plasma Stability : Add compound to human plasma (37°C, 1h); precipitate proteins with acetonitrile and analyze supernatant .

- Light Sensitivity : Expose to UV light (λ=254 nm) and monitor photodegradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.